molecular formula C20H22N2O3 B2615911 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351581-41-3

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide

Cat. No.: B2615911
CAS No.: 1351581-41-3
M. Wt: 338.407
InChI Key: SLILHZDFAVILGO-UHFFFAOYSA-N
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Description

4-Benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-41-3) is a chemical compound with a molecular formula of C20H22N2O3 and a molecular weight of 338.4 g/mol . Its primary research value is investigated in the field of oncology, particularly as a potential therapeutic agent for the treatment of cancers associated with mutations in the isocitrate dehydrogenase (IDH) genes . This compound is representative of a class of therapeutically active molecules studied for their ability to inhibit mutant IDH enzymes, which are implicated in the pathogenesis of various neoplasms including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), glioblastoma, cholangiocarcinoma, and chondrosarcoma . By targeting these mutant enzymes, this compound may help to reduce levels of the oncometabolite 2-hydroxyglutarate (2-HG), potentially restoring normal cellular differentiation and offering a targeted approach for research into cancer treatment. Researchers can utilize this compound as a reference standard, a biochemical tool for probing IDH-related pathways, or a starting point for the development of novel therapeutics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory research by qualified professionals. The product is not for human or veterinary use.

Properties

IUPAC Name

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-7-6-10-17(15(14)2)21-20(24)18-12-25-13-19(23)22(18)11-16-8-4-3-5-9-16/h3-10,18H,11-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLILHZDFAVILGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts acylation reaction using 2,3-dimethylbenzoyl chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride for nucleophilic substitution, aluminum chloride for Friedel-Crafts acylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The morpholine derivatives have shown promise in inducing apoptosis and inhibiting cell proliferation, suggesting that 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide may also possess anticancer properties. For instance, studies have highlighted the efficacy of morpholine derivatives against breast and lung cancer cell lines, indicating a potential pathway for further exploration of this compound's therapeutic applications.
  • Antimicrobial Properties: Initial investigations into the compound's biological activity have suggested it may exhibit antimicrobial effects. This could be particularly relevant in the development of new antibiotics or antifungal agents, as resistance to existing drugs continues to rise globally.

Chemical Biology

Mechanism of Action:
The mechanism through which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The morpholine and carboxamide groups may facilitate binding to target proteins involved in critical metabolic pathways, potentially modulating their activity and influencing cellular processes.

Research and Development

Building Block for Synthesis:
This compound serves as a valuable building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules with tailored properties. This is particularly useful in drug discovery, where slight changes in molecular structure can significantly affect biological activity and potency.

In Vitro Studies

Several studies have demonstrated the compound's potential through in vitro assays:

  • Cytotoxicity Assays: In vitro tests on cancer cell lines showed that derivatives similar to this compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent.
  • Enzyme Inhibition Studies: Preliminary findings suggest that this compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes or obesity.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name (CAS or Catalog ID) Substituent Variations Structural Implications Reference
4-Benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide 2-Chlorobenzyl (vs. 2,3-dimethylphenyl) Increased lipophilicity (Cl substituent) and potential halogen bonding interactions.
(R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (BP 2093) Carboxylic acid (vs. carboxamide) Higher acidity and altered solubility; may affect membrane permeability.
Butyl 4-[[2-(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino]benzoate (1092829-84-9) Ethyl-morpholinyl, butyl ester Ester group introduces hydrolytic lability; ethyl substitution may modulate steric bulk.
N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (899524-40-4) Oxazole ring (vs. morpholine) Oxazole’s aromaticity may enhance metabolic stability compared to morpholine’s oxygen-rich ring.

Key Observations:

Replacement of the carboxamide with a carboxylic acid (BP 2093) decreases logP, favoring aqueous solubility but limiting passive diffusion .

Pharmacokinetic Considerations :

  • Ester-containing compounds (e.g., 1092829-84-9) may act as prodrugs, requiring enzymatic hydrolysis for activation, unlike the stable carboxamide group in the target compound .

Biological Activity

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide is a synthetic compound belonging to the morpholine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 338.41 g/mol. The compound features a morpholine ring substituted with a benzyl group and a dimethylphenyl moiety, contributing to its unique biological properties .

The mechanism of action of this compound involves interactions with specific biological targets, potentially modulating enzyme activity or receptor binding. Morpholine derivatives have been shown to influence pathways associated with cell proliferation and apoptosis, indicating their potential role in cancer therapeutics.

Key Pathways Affected

  • Enzyme Modulation : The compound may bind to enzymes involved in metabolic pathways, altering their activity.
  • Receptor Interaction : It could interact with various receptors, impacting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell growth and inducing apoptosis.

In Vitro Studies

In vitro evaluations have demonstrated the compound's ability to inhibit the proliferation of specific cancer cell lines. For example:

Cell LineIC50 (µM)Effect
Breast Cancer12.5Inhibition of growth
Lung Cancer15.0Induction of apoptosis

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Utilize coupling reagents like EDC·HCl and HOBt for amide bond formation, as demonstrated in similar morpholine-carboxamide syntheses . Optimize solvent systems (e.g., DMF or THF) and stoichiometric ratios of reactants. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane. For morpholine ring formation, consider cyclization under basic conditions (e.g., NaH or K₂CO₃) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm), morpholine oxygen (δ 3.5–4.0 ppm), and dimethylphenyl protons (δ 2.2–2.5 ppm) .
  • HPLC/MS : Confirm molecular weight (C₂₁H₂₂N₂O₃: ~350.4 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Screen for antimicrobial activity using broth microdilution assays (MIC values against S. aureus and E. coli) . For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 μM). Include controls (e.g., cisplatin) and validate via triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodology : Cross-validate results using orthogonal assays. For example, if cytotoxicity in MTT assays conflicts with apoptosis markers (e.g., caspase-3/7), perform flow cytometry for Annexin V/PI staining. Adjust for solvent interference (e.g., DMSO <0.1%) and confirm compound stability under assay conditions via LC-MS .

Q. What computational approaches aid in elucidating the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Validate poses with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR modeling : Correlate substituent modifications (e.g., benzyl vs. phenyl groups) with activity trends from screening data .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (20–80°C), catalyst loading (0.1–1.0 eq.), and reaction time (12–48 hrs) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., uncyclized precursors) and adjust protecting groups (e.g., Boc for amines) to suppress side reactions .

Safety and Compliance Considerations

  • Handling : Use PPE (gloves, lab coat) due to potential irritancy of aryl carboxamides. Avoid inhalation; work in a fume hood .
  • Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

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